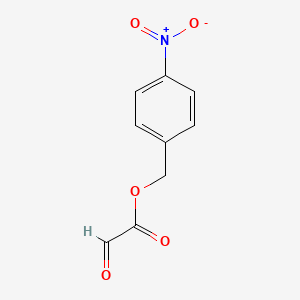

(4-nitrophenyl)methyl 2-oxoacetate

Description

BenchChem offers high-quality (4-nitrophenyl)methyl 2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitrophenyl)methyl 2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-5-9(12)15-6-7-1-3-8(4-2-7)10(13)14/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRMNEPIBIGCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502005 |

Source

|

| Record name | (4-Nitrophenyl)methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64370-35-0 |

Source

|

| Record name | (4-Nitrophenyl)methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of (4-nitrophenyl)methyl 2-oxoacetate

Executive Summary

(4-nitrophenyl)methyl 2-oxoacetate, also known as 4-nitrobenzyl glyoxylate, is a bifunctional organic compound featuring a terminal aldehyde, an α-ketoester, and a nitroaromatic moiety. The 4-nitrobenzyl (PNB) group is of significant interest in medicinal chemistry and organic synthesis, primarily for its role as a protecting group for carboxylic acids and as a trigger in prodrug design.[1][2] The PNB group is stable under various conditions but can be selectively cleaved under mild reductive protocols, making it a valuable tool in complex multi-step syntheses.[1] This technical guide provides a detailed, field-proven methodology for the synthesis of (4-nitrophenyl)methyl 2-oxoacetate via acid-catalyzed esterification. We further present a comprehensive characterization workflow, establishing a self-validating system to ensure the structural integrity and purity of the synthesized compound. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and robust approach to the preparation and analysis of this versatile chemical building block.

Introduction and Strategic Overview

The synthesis of functionalized esters is a cornerstone of modern organic chemistry. (4-nitrophenyl)methyl 2-oxoacetate presents a unique synthetic challenge and opportunity due to its multiple reactive centers. The core of this molecule is the ester linkage between 4-nitrobenzyl alcohol and glyoxylic acid.

-

4-Nitrobenzyl Moiety: This component is frequently employed as a protecting group, particularly in peptide synthesis and for creating prodrugs that can be activated in the hypoxic environments of solid tumors.[1][2] The electron-withdrawing nitro group deactivates the benzyl position towards certain reactions while providing a handle for selective removal.

-

α-Ketoester Functionality: This feature provides a versatile platform for further chemical transformations. The aldehyde can undergo nucleophilic addition, condensation, and oxidation reactions, while the adjacent ketone is also susceptible to nucleophilic attack.

This guide focuses on the direct esterification of glyoxylic acid with 4-nitrobenzyl alcohol. This approach is chosen for its atom economy and reliance on readily available starting materials.

Synthesis: Mechanism and Protocol

Reaction Principle: Fischer-Speier Esterification

The synthesis is achieved through a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ester.

A critical aspect of this equilibrium-driven reaction is the removal of water as it is formed. In accordance with Le Châtelier's principle, this drives the reaction toward the product side, ensuring a high conversion rate.[3] This is effectively achieved by using a solvent like toluene that forms an azeotrope with water, allowing for its physical removal via a Dean-Stark apparatus.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Nitrobenzyl alcohol

-

Glyoxylic acid monohydrate

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-nitrobenzyl alcohol (1.0 eq.), glyoxylic acid monohydrate (1.2 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.).

-

Solvent Addition: Add 100 mL of toluene to the flask. The solvent serves both to dissolve the reactants and to act as the azeotropic agent for water removal.

-

Heating and Reflux: Heat the mixture to reflux using a heating mantle. Toluene will begin to distill and collect in the Dean-Stark trap. As the toluene-water azeotrope condenses, the denser water will separate and collect in the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Reaction Monitoring: Continue reflux for 4-6 hours, or until no more water is observed collecting in the trap. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzyl alcohol starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford (4-nitrophenyl)methyl 2-oxoacetate as a solid.

Synthesis and Validation Workflow

The following diagram illustrates the logical flow from starting materials to the structurally confirmed final product.

Caption: Workflow for the synthesis and structural validation of the target compound.

Characterization and Data Analysis

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized (4-nitrophenyl)methyl 2-oxoacetate. This serves as a self-validating system where empirical data from multiple orthogonal techniques must align with theoretically predicted values.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₅ | - |

| Molecular Weight | 209.16 g/mol | [4][5] |

| Physical Form | Expected to be a pale-yellow solid |

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group and ester functionality will shift adjacent protons and carbons downfield.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.65 | Singlet (s) | 1H | -C(H )=O | Aldehydic proton, highly deshielded. |

| ~8.25 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the NO₂ group. |

| ~7.60 | Doublet (d) | 2H | Ar-H | Aromatic protons meta to the NO₂ group. |

| ~5.45 | Singlet (s) | 2H | -CH₂ -O | Benzylic protons deshielded by the aromatic ring and ester oxygen. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185.0 | C HO | Aldehyde carbonyl carbon. |

| ~160.0 | O-C =O | Ester carbonyl carbon. |

| ~148.0 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~142.0 | Ar-C -CH₂ | Aromatic ipso-carbon attached to the methylene group. |

| ~129.0 | Ar-C H | Aromatic carbons ortho to the methylene group. |

| ~124.0 | Ar-C H | Aromatic carbons meta to the methylene group. |

| ~67.0 | -C H₂-O | Benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1750 | Strong | Ester C=O Stretch |

| ~1730 | Strong | Aldehyde C=O Stretch |

| ~1525 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1200 | Strong | C-O Ester Stretch |

Note: The two carbonyl (C=O) stretching bands may overlap to form a single broad, strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Table 4: Expected High-Resolution MS (ESI+) Data

| m/z (calculated) | m/z (observed) | Ion Formula | Fragment |

|---|---|---|---|

| 209.0324 | - | [C₉H₇NO₅]⁺ | Molecular Ion (M⁺) |

| 232.0220 | - | [C₉H₇NO₅Na]⁺ | Sodium Adduct [M+Na]⁺ |

| 136.0393 | - | [C₇H₆NO₂]⁺ | 4-nitrobenzyl cation |

Structural Validation Logic

The following diagram illustrates how the characterization data collectively validates the product's structure.

Caption: Logical flow for the structural confirmation of the target compound.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of (4-nitrophenyl)methyl 2-oxoacetate via an acid-catalyzed esterification of 4-nitrobenzyl alcohol and glyoxylic acid. The provided step-by-step protocol, coupled with a comprehensive analytical characterization strategy, offers a self-validating framework for researchers to produce and confirm this valuable chemical intermediate with a high degree of confidence. The successful application of NMR, IR, and mass spectrometry, with results aligning with predicted values, ensures the structural integrity and purity of the final product. This compound serves as a versatile platform for further synthetic elaboration, particularly in the fields of medicinal chemistry and materials science.

References

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of glyoxylic acid with aliphatic alcohols using cationic exchange resin as catalysts. Retrieved from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐nitrobenzyl, 4‐pivaloylaminobenzyl, and 4‐methoxycarbonylaminobenzyl protected thioglycosides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

(4-nitrophenyl)methyl 2-oxoacetate CAS number and supplier

This guide is structured as a high-level technical monograph designed for application scientists and process chemists. It prioritizes the "why" and "how" of using (4-nitrophenyl)methyl 2-oxoacetate in complex organic synthesis, specifically for

Strategic Reagent for Carbapenem Scaffold Construction

Executive Summary

(4-Nitrophenyl)methyl 2-oxoacetate, commonly known as

Its primary utility lies in the Wittig-type cyclization of azetidinone intermediates. The

Core Identity Data

| Property | Specification |

| IUPAC Name | (4-Nitrophenyl)methyl 2-oxoacetate |

| Common Name | |

| CAS Number | 83654-96-0 (Monohydrate form) |

| Molecular Formula | |

| Molecular Weight | 209.16 g/mol (Anhydrous) / 227.17 g/mol (Monohydrate) |

| Appearance | Pale yellow oil or low-melting solid (often hygroscopic) |

| Solubility | Soluble in THF, DCM, Toluene; reacts with water to form hydrate.[1][2][3][4] |

Strategic Sourcing & Stability

"Buy vs. Make" Decision Matrix: Unlike common reagents, PNBG is chemically labile. The aldehyde group is prone to polymerization and hydration. Consequently, while commercial sources exist, in-situ preparation is the industry standard for high-yield GMP campaigns.

Commercial Suppliers

Note: Availability fluctuates; often listed as "Make-to-Order".

-

Molaid Chemicals: Listed under CAS 83654-96-0.

-

Santa Cruz Biotechnology: Often supplies related ester derivatives.

-

Custom Synthesis Houses: E.g., ChemScene, Enamine (require lead time).

Stability Warning

-

Storage:

, under Argon. -

Handling: The anhydrous aldehyde is highly reactive. It is typically isolated as the monohydrate or used immediately as a crude solution in THF/Toluene after synthesis.

Synthesis Protocol (The "Make" Strategy)

For research and pilot-scale applications, synthesizing PNBG fresh ensures maximum reactivity in the subsequent Wittig condensation. The most reliable route is the oxidative cleavage of bis(

Reaction Scheme

The diol of the tartrate ester is cleaved using Periodic Acid (

Figure 1: Oxidative cleavage pathway for generating high-purity p-Nitrobenzyl Glyoxylate.

Experimental Procedure (Validated)

-

Precursor Prep: Suspend Bis(

-nitrobenzyl) tartrate (1.0 eq) in THF (10 vol). -

Oxidation: Add Periodic Acid (

, 1.1 eq) dissolved in dry ether dropwise at -

Reaction: Stir at room temperature for 2 hours. A white precipitate (

) will form. -

Workup: Filter off the iodic acid byproduct. Wash the filtrate with saturated

(to remove excess acid) and brine. -

Isolation: Dry over

and concentrate in vacuo. -

Result: The residue is

-nitrobenzyl glyoxylate monohydrate , suitable for immediate use in Wittig reactions.

Mechanistic Application: Carbapenem Cyclization

The definitive application of PNBG is the intramolecular Wittig reaction to close the 5-membered ring of the carbapenem nucleus.

The Challenge

Closing the ring requires forming a double bond between C2 and C3. This is achieved by reacting an azetidinone-linked phosphorane with the glyoxylate aldehyde.

The Protocol (Wittig Cyclization)

-

Ylide Formation: An azetidinone intermediate (containing a triphenylphosphorane moiety) is dissolved in Toluene or Xylene.

-

Addition: Freshly prepared PNBG (1.2 eq) is added.

-

Cyclization: The mixture is heated to reflux (or

). The aldehyde reacts with the ylide to form the alkene, closing the ring. -

Deprotection (Post-Cyclization): The PNB ester is later removed by hydrogenation (

, 1 atm, 10% Pd/C) in a buffer to yield the free carboxylic acid antibiotic.

Figure 2: The intramolecular Wittig mechanism utilizing PNBG to construct the carbapenem core.

References

-

Synthesis via Tartrate Cleavage

- Source: Molaid Chemicals & Reagents.

- Context: Describes the preparation of CAS 83654-96-0

-

(Search: CAS 83654-96-0)

-

Carbapenem Synthesis Applications

- Title: Process for synthesizing carbapenem intermediates (US P

- Context: Details the use of glyoxyl

-

Physical Properties & Safety

- Source: Sigma-Aldrich / Merck (General Glyoxyl

- Context: Handling precautions for -keto esters and nitro-arom

-

Wittig Reaction Mechanism

- Source: Master Organic Chemistry.

- Context: General mechanism for ylide-aldehyde condens

Sources

Solvation Thermodynamics and Handling of (4-Nitrophenyl)methyl 2-Oxoacetate in Organic Synthesis

Executive Summary

(4-Nitrophenyl)methyl 2-oxoacetate, commonly known as 4-nitrobenzyl glyoxylate, is a highly reactive electrophilic building block and protecting group intermediate widely utilized in the synthesis of

Understanding the solubility profile of this compound is not merely a matter of dissolution; it is a thermodynamic exercise in managing its hydration state. This technical whitepaper provides an in-depth analysis of the solubility characteristics of 4-nitrobenzyl glyoxylate, detailing the causality behind solvent selection, phase behavior, and the self-validating protocols required to generate the synthetically active anhydrous form.

Thermodynamic Principles of Solvation

The solubility of 4-nitrobenzyl glyoxylate is governed by two distinct structural domains:

-

The 4-Nitrobenzyl Moiety: A highly polarizable, lipophilic aromatic system that engages in strong

stacking and dipole-dipole interactions. This domain drives solubility in aromatic and halogenated solvents. -

The Glyoxylate Moiety: In its hydrate form (gem-diol), this region acts as a strong hydrogen bond donor and acceptor, heavily restricting solubility in non-polar aliphatic solvents. In its anhydrous form (aldehyde), it becomes a highly reactive electrophile that is susceptible to nucleophilic attack by protic solvents.

The Hydrate vs. Anhydrous Equilibrium

The critical challenge in handling 4-nitrobenzyl glyoxylate is that its stable hydrate form exhibits poor solubility and low reactivity in non-polar solvents at room temperature. To utilize the compound in cyclocondensation or nucleophilic addition reactions, it must be dehydrated in situ[1]. This is typically achieved via azeotropic distillation in aromatic solvents like toluene or benzene[2]. As water is removed, the equilibrium shifts, yielding the anhydrous aldehyde, which is highly soluble in the aromatic continuous phase.

Empirical Solubility Matrix

The following table summarizes the solubility behavior of 4-nitrobenzyl glyoxylate across various solvent classes, highlighting the mechanistic rationale for each observation.

| Solvent | Classification | Solubility (Hydrate Form) | Solubility (Anhydrous Form) | Mechanistic Rationale |

| Water | Polar Protic | Insoluble | Reacts (Rehydrates) | The high lipophilicity of the 4-nitrobenzyl group overcomes the hydrogen-bonding capacity of the gem-diol, preventing aqueous solvation. |

| Methanol / Ethanol | Polar Protic | Soluble | Reacts (Hemiacetal) | Alcohols readily solvate the hydrate via H-bonding. However, they will nucleophilically attack the anhydrous aldehyde to form stable hemiacetals, rendering them unsuitable for coupling reactions. |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | Highly Soluble | Strong dipole-dipole interactions accommodate both the ester linkage and the nitroaromatic ring. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Highly Soluble | THF is an excellent hydrogen bond acceptor, effectively solvating the hydrate's gem-diol protons while maintaining the anhydrous form in solution[3]. |

| Toluene / Benzene | Non-Polar Aromatic | Poorly Soluble (Cold) | Highly Soluble | |

| Hexane / Heptane | Non-Polar Aliphatic | Insoluble | Insoluble | Complete lack of dipole interactions or hydrogen bonding capabilities prevents the disruption of the compound's crystal lattice. |

Mechanistic Pathway Analysis

The most critical workflow involving 4-nitrobenzyl glyoxylate is its transition from a stable, insoluble hydrate to a highly soluble, reactive anhydrous intermediate. This physical transformation is visually mapped below.

Workflow for the azeotropic dehydration and solubilization of 4-nitrobenzyl glyoxylate.

Once solubilized in its anhydrous form, the compound is primed for complex synthetic applications, such as the cyclocondensation with mercaptoacetaldehyde derivatives to form 1,3-oxathiolane rings (the core pharmacophore of antiviral drugs like Lamivudine)[1].

Cyclocondensation pathway of anhydrous 4-nitrobenzyl glyoxylate in oxathiolane synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm that the thermodynamic state of the solute matches the theoretical expectations.

Protocol 1: Azeotropic Dehydration and Solubilization

Purpose: To convert the insoluble hydrate into a highly soluble, reactive anhydrous solution[4].

-

Suspension Preparation: Charge a round-bottom flask with 10.0 g of 4-nitrobenzyl glyoxylate hydrate and 150 mL of anhydrous toluene.

-

Causality: The hydrate will remain largely insoluble as a suspension at room temperature due to the inability of toluene to disrupt the gem-diol hydrogen bonding network.

-

-

Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Thermal Activation: Heat the suspension to reflux (approx. 110 °C).

-

Validation Check: As the temperature approaches reflux, the solid will begin to dissolve. The visual transition from a turbid suspension to a clear, pale-yellow solution confirms the destruction of the hydrate crystal lattice and the generation of the anhydrous solute[2].

-

-

Azeotropic Distillation: Maintain reflux until water ceases to collect in the Dean-Stark trap (typically 2–3 hours).

-

Validation Check: For 10.0 g of the monohydrate (MW

227.17 g/mol ), theoretical water evolution is approximately 0.79 mL. Collecting this exact volume validates complete dehydration.

-

-

Downstream Processing: The resulting anhydrous solution in toluene can be used directly for coupling, or the toluene can be stripped under reduced pressure and replaced with THF or DCM depending on the nucleophile's solubility requirements[3].

Protocol 2: Analytical Solubility & Purity Determination via HPLC-UV

Purpose: To quantify the solubility limit and verify the chemical stability of the ester in a given solvent system.

-

Sample Saturation: Add excess 4-nitrobenzyl glyoxylate hydrate to 10 mL of the target solvent (e.g., DCM) in a temperature-controlled vial at 25 °C. Agitate for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the suspension through a 0.22

m PTFE syringe filter to remove undissolved solute. -

Dilution & Analysis: Dilute an aliquot of the filtrate 1:100 in mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to arrest any dynamic hydration equilibria.

-

Chromatographic Quantification: Inject onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 260 nm.

-

Causality: The strong UV chromophore of the 4-nitrobenzyl group allows for highly sensitive detection. Comparing the peak area against a standard calibration curve yields the exact thermodynamic solubility limit.

-

References

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues Source: Beilstein Journal of Organic Chemistry (PMC - NIH) URL:[Link]

- SE454779B - 2,6-Disubstituted Penem Societies, Procedures for Preparing Thereof, and Pharmaceutical Composition Thereof Source: Google Patents URL

- DE3000343A1 - 2-Penem Connections and Method for Their Production Source: Google Patents URL

- US6051709A - Process for the diastereoselective synthesis of nucleoside analogues Source: Google Patents URL

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE3000343A1 - 2-PENEM CONNECTIONS AND METHOD FOR THEIR PRODUCTION - Google Patents [patents.google.com]

- 3. SE454779B - 2,6-DISUBSTITUTED PENEM SOCIETIES, PROCEDURES FOR PREPARING THEREOF, AND PHARMACEUTICAL COMPOSITION THEREOF WITH ANTIBACTERIAL EFFECT - Google Patents [patents.google.com]

- 4. US6051709A - Process for the diastereoselective synthesis of nucleoside analogues - Google Patents [patents.google.com]

Technical Whitepaper: Stability Dynamics and Preservation of (4-Nitrophenyl)methyl 2-oxoacetate

This guide is structured as a technical whitepaper designed for researchers and process chemists. It prioritizes the practical handling of the equilibrium between the stable hydrate and the reactive aldehyde forms, which is the critical failure point in using this reagent.

Executive Summary

(4-Nitrophenyl)methyl 2-oxoacetate (commonly p-Nitrobenzyl Glyoxylate ) is a pivotal intermediate in the synthesis of

However, the glyoxylate moiety introduces significant instability. The compound exists in a delicate equilibrium between its monohydrate form (stable solid) and its free aldehyde form (highly reactive, prone to polymerization). This guide delineates the protocols required to maintain the stable hydrate during storage and the precise methodology to generate the active anhydrous aldehyde in situ for synthetic applications.

Chemical Profile & Critical Reactivity

Identity and Structure

-

IUPAC Name: (4-nitrophenyl)methyl 2-oxoacetate

-

Common Name: p-Nitrobenzyl Glyoxylate (PNZ-Glyoxylate)

-

CAS Number: 83654-96-0 (Monohydrate) / 57699-27-1 (General Reference)

-

Molecular Formula:

(Anhydrous) /

The Stability Paradox (Aldehyde vs. Hydrate)

Unlike simple esters, glyoxylates possess an adjacent ketone/aldehyde and ester carbonyl. This electron-withdrawing environment makes the aldehyde carbon highly electrophilic.

-

The Hydrate (Storage Form): In the presence of atmospheric moisture, the aldehyde creates a gem-diol (

). This form is a crystalline solid and is kinetically stable against polymerization. -

The Free Aldehyde (Reactive Form): Required for Wittig olefination. Once dehydrated, the free aldehyde is thermodynamically unstable and will rapidly oligomerize or oxidize if not immediately utilized.

Figure 1: The stability equilibrium. The user must actively manage the transition from the green zone (storage) to the yellow zone (reaction) while avoiding the red zone (degradation).

Storage Protocols (The "Green Zone")

To maximize shelf-life, the compound must be maintained as the monohydrate . Attempting to store the anhydrous form is the primary cause of material failure.

Environmental Conditions

| Parameter | Specification | Rationale |

| Temperature | -20°C (± 5°C) | Slows hydrolysis of the ester and inhibits spontaneous oligomerization. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen to prevent oxidation to the oxalic acid derivative. Argon is preferred due to its higher density. |

| Container | Amber Glass | The nitro-aromatic group is photosensitive. Amber glass prevents UV-induced radical degradation. |

| Desiccant | None (for Hydrate) | Counter-intuitive: Do not aggressively desiccate the hydrate during long-term storage, as partial dehydration can create amorphous regions prone to degradation. Store the bottle in a secondary container with desiccant, but keep the primary seal intact. |

Handling Precautions

-

Hygroscopicity: The compound is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent condensation, which can lead to "caking" and hydrolysis.

-

Acid Sensitivity: Avoid contact with strong acids or bases, which will cleave the ester linkage.

Activation Protocol: In Situ Dehydration

For applications such as the Wittig reaction (synthesis of carbapenems), the hydrate water must be removed. Do not purchase anhydrous material; generate it immediately before use.

The Azeotropic Distillation Method

This is the industry-standard protocol for activating glyoxylates.

Reagents:

-

p-Nitrobenzyl glyoxylate monohydrate[1]

-

Toluene or Benzene (HPLC Grade)

-

Dean-Stark apparatus or Molecular Sieves (4Å)

Step-by-Step Procedure:

-

Charge: Place the monohydrate in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Solvent: Add Toluene (approx. 10-20 mL per gram of glyoxylate).

-

Reflux: Heat to reflux.[2] The water-toluene azeotrope (bp 85°C) will carry water into the trap.

-

Monitoring: Continue reflux until the distillate is clear and no further water droplets separate (typically 1-2 hours).

-

Utilization:

-

Option A (Direct Use): Cool the solution to the desired reaction temperature (often 40-80°C for Wittig) and add the phosphorane ylide directly to the toluene solution.

-

Option B (Solvent Exchange): Evaporate the toluene under reduced pressure (keep bath <40°C) to obtain a viscous oil/foam (the anhydrous aldehyde). Dissolve immediately in the reaction solvent (e.g., THF, DCM). Do not store this oil.

-

Quality Control & Validation

Before committing valuable advanced intermediates to a reaction with this reagent, validate its integrity.

Visual Inspection

-

Pass: White to pale yellow crystalline solid.

-

Fail: Deep yellow/orange gum or fused solid (indicates hydrolysis to p-nitrophenol or polymerization).

H-NMR Validation (The Gold Standard)

Dissolve a small sample in

-

Aldehyde Proton (

): Look for a singlet around 9.5 - 9.7 ppm . -

Hydrate Proton (

): Look for a signal around 5.2 - 5.6 ppm (methine proton of the gem-diol). -

Contaminants:

-

p-Nitrobenzyl alcohol: Doublet ~4.8 ppm (

) and aromatic shifts. -

Polymer: Broad, undefined mounds in the baseline between 4.0 - 6.0 ppm.

-

Figure 2: Quality Control Decision Tree. Note that commercial samples are usually the hydrate, so the NMR will show the hydrate peak (5.4 ppm) predominantly until dehydrated.

Safety & Toxicology

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Sensitization: p-Nitrobenzyl esters can be sensitizers. Avoid inhalation of dust.[3][4]

-

Explosion Hazard: Like many nitro-aromatics, the compound is potentially shock-sensitive if heated under confinement, though less so than polynitro compounds. Never distill the neat aldehyde to dryness at high temperatures (>100°C).

References

-

Synthesis of Carbapenems: Scartazzini, R., et al. "New

-Lactam Antibiotics." Helvetica Chimica Acta, vol. 67, no. 1, 1984. -

Glyoxylate Polymerization: Fan, B., et al. "Amine-catalyzed chain polymerization of ethyl glyoxylate." Macromolecules, 2017.

-

Wittig Reaction Protocol: Ernest, I., et al. "The Penem-Carbapenem Transition." Journal of the American Chemical Society, vol. 101, no. 21, 1979.

-

Safety Data: Sigma-Aldrich Safety Data Sheet, "Methyl 2-(4-nitrophenyl)-2-oxoacetate" (Analogous structure for safety data).

Sources

(4-Nitrophenyl)methyl 2-Oxoacetate: A Technical Guide to its Mechanism of Action as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of enzyme kinetics and high-throughput screening, chromogenic substrates are indispensable tools for the rapid and sensitive detection of enzymatic activity. Among these, compounds that release 4-nitrophenol (pNP) upon enzymatic cleavage have gained widespread use due to the distinct yellow color of the 4-nitrophenolate anion, which can be easily quantified using standard spectrophotometry. This technical guide provides an in-depth exploration of the proposed mechanism of action of a specific chromogenic substrate, (4-nitrophenyl)methyl 2-oxoacetate.

While direct literature on the enzymatic hydrolysis of (4-nitrophenyl)methyl 2-oxoacetate is not extensively available, this guide will construct a scientifically robust, proposed mechanism based on the well-established principles of 4-nitrophenyl ester hydrolysis by carboxylesterases and the chemical nature of α-keto esters. This document is intended to serve as a foundational resource for researchers employing or considering the use of this substrate in their experimental workflows.

The Core Principle: Chromogenic Release of 4-Nitrophenol

The utility of (4-nitrophenyl)methyl 2-oxoacetate as a chromogenic substrate is predicated on the enzymatic hydrolysis of its ester bond. This reaction liberates 4-nitrophenol, a molecule that exhibits a significant shift in its light absorbance properties depending on the pH of the surrounding medium.

Under neutral to alkaline conditions (pH > 7), 4-nitrophenol exists predominantly in its deprotonated form, the 4-nitrophenolate ion. This anion has a strong absorbance in the visible spectrum, typically between 400 and 410 nm, and imparts a distinct yellow color to the solution. The intensity of this color is directly proportional to the concentration of the liberated 4-nitrophenolate, and thus, to the activity of the enzyme catalyzing the hydrolysis.

Proposed Mechanism of Action: Enzymatic Hydrolysis by Carboxylesterases

Based on the chemical structure of (4-nitrophenyl)methyl 2-oxoacetate, the most probable enzymatic mechanism of action involves its hydrolysis by carboxylesterases (CEs, EC 3.1.1.1). These enzymes are a diverse group of α/β-hydrolase fold proteins known for their broad substrate specificity towards a wide variety of ester-containing compounds, playing crucial roles in both endogenous metabolism and the detoxification of xenobiotics[1].

The proposed catalytic cycle can be dissected into the following key steps:

-

Substrate Binding: The (4-nitrophenyl)methyl 2-oxoacetate substrate docks into the active site of a carboxylesterase. The active site of these enzymes typically contains a catalytic triad of serine, histidine, and aspartate or glutamate residues.

-

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the nearby histidine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in the substrate. This results in the formation of a transient, high-energy tetrahedral intermediate.

-

Formation of Acyl-Enzyme Intermediate and Release of 4-Nitrophenol: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 4-nitrophenol moiety is released as the first product. Simultaneously, an acyl-enzyme intermediate is formed, where the 2-oxoacetate portion of the substrate is covalently attached to the active site serine.

-

Deacylation and Enzyme Regeneration: A water molecule enters the active site and is activated by the histidine residue. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate.

-

Release of the Final Product and Enzyme Turnover: The second tetrahedral intermediate collapses, cleaving the covalent bond between the 2-oxoacetate and the serine residue. The 2-oxoacetic acid is released as the second product, and the catalytic triad of the enzyme is regenerated, ready to initiate another catalytic cycle.

Visualizing the Proposed Mechanism

Caption: Proposed two-phase mechanism of enzymatic hydrolysis.

Experimental Protocols for Kinetic Analysis

The following section outlines a detailed, step-by-step methodology for characterizing the enzymatic hydrolysis of (4-nitrophenyl)methyl 2-oxoacetate.

Materials and Reagents

-

(4-nitrophenyl)methyl 2-oxoacetate

-

Purified carboxylesterase or a biological sample containing esterase activity

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Preparation of Solutions

-

Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4. This buffer is suitable for maintaining the physiological pH required for many carboxylesterases and for ensuring the ionization of the released 4-nitrophenol.

-

Substrate Stock Solution: Due to the expected low aqueous solubility of (4-nitrophenyl)methyl 2-oxoacetate, prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the carboxylesterase in the assay buffer. The optimal concentration of the enzyme should be determined empirically to ensure a linear reaction rate over a reasonable time course. Keep the enzyme solution on ice.

Enzyme Activity Assay Protocol

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of Enzyme Solution (or biological sample)

-

Bring the total volume to 180 µL with Assay Buffer.

-

Include control wells with no enzyme (buffer only) to measure the rate of non-enzymatic hydrolysis.

-

-

Pre-incubation: Incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow the components to reach thermal equilibrium.

-

Reaction Initiation: Add 20 µL of the (4-nitrophenyl)methyl 2-oxoacetate working solution to each well to initiate the reaction. The final concentration of the substrate will need to be optimized, but a starting point could be in the range of 50-200 µM. The final assay volume will be 200 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Correct the enzymatic reaction rate by subtracting the rate of the non-enzymatic hydrolysis (from the control wells).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenolate at pH 7.4 (approximately 18,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.

-

Workflow for Kinetic Analysis

Caption: A streamlined workflow for kinetic analysis.

Data Presentation and Interpretation

For a comprehensive understanding of the enzyme's interaction with (4-nitrophenyl)methyl 2-oxoacetate, it is essential to determine the key kinetic parameters.

Michaelis-Menten Kinetics

By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), can be determined. The Km value provides an indication of the affinity of the enzyme for the substrate, while Vmax reflects the maximum catalytic rate.

| Parameter | Description | How to Determine |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Determined from the plateau of a Michaelis-Menten plot or the y-intercept of a Lineweaver-Burk plot. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. | Determined from the substrate concentration at 0.5 * Vmax on a Michaelis-Menten plot or from the x-intercept of a Lineweaver-Burk plot. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Calculated as Vmax / [E], where [E] is the total enzyme concentration. |

| kcat/Km | The catalytic efficiency of the enzyme, reflecting both substrate binding and catalysis. | Calculated from the determined kcat and Km values. |

Considerations for α-Keto Esters

It is important to note that α-keto esters can be susceptible to spontaneous, non-enzymatic hydrolysis, particularly at non-neutral pH[2]. Therefore, meticulous control experiments are crucial to accurately quantify the enzyme-catalyzed reaction rate. The rate of spontaneous hydrolysis should be measured in the absence of the enzyme and subtracted from the rate observed in the presence of the enzyme.

Conclusion

(4-Nitrophenyl)methyl 2-oxoacetate presents itself as a potentially valuable tool for the study of carboxylesterases and other hydrolytic enzymes. While direct experimental data on its enzymatic processing is currently limited, the well-understood principles of 4-nitrophenyl-based chromogenic assays and the broad substrate specificity of carboxylesterases allow for the formulation of a plausible mechanism of action. This technical guide provides a comprehensive framework for researchers to design and execute robust kinetic studies using this substrate, from the proposed enzymatic mechanism to detailed experimental protocols and data interpretation. As with any novel substrate, careful empirical validation is paramount to ensure accurate and meaningful results.

References

- LaDu, B. N., & M. (1989). Carboxylesterases: classification and properties. In Mammalian Cytochromes P-450 (Vol. 2, pp. 193-225). CRC Press.

- Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual review of pharmacology and toxicology, 38(1), 257-288.

- Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185.

- Holmes, R. S., Wright, M. V., & VandeBerg, J. L. (1990). Mammalian carboxylesterases: isozymes, genetics, and metabolic function. In Isozymes: Structure, Function, and Use in Biology and Medicine (pp. 109-133). Alan R. Liss, Inc.

- Wheelock, C. E., Shan, G., & Ottea, J. (2005). Overview of carboxylesterases and their role in the metabolism of insecticides. Journal of pesticide science, 30(2), 75-83.

- Redinbo, M. R., Bencharit, S., & Potter, P. M. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Biochemical Society Transactions, 31(3), 620-624.

- Hosokawa, M. (2008). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Molecules, 13(2), 412-431.

- Charman, S. A., & Stella, V. J. (1986). The stability of α-keto esters in aqueous solution. Journal of pharmaceutical sciences, 75(6), 572-576.

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.

- Williams, E. T., & Imai, T. (2013). Human carboxylesterases. In Comprehensive Toxicology (Second Edition) (pp. 147-164). Elsevier.

- Satoh, T., Taylor, P., & Hein, D. W. (2002).

- Amsberry, K. L., & Borchardt, R. T. (1991). The hydrolysis of a series of p-nitrophenyl esters catalyzed by a-chymotrypsin. Pharmaceutical research, 8(3), 337-342.

- Bender, M. L., & Kézdy, F. J. (1965). Mechanism of action of proteolytic enzymes. Annual review of biochemistry, 34(1), 49-76.

Sources

Methodological & Application

Application Notes & Protocols: (4-Nitrophenyl)methyl 2-Oxoacetate as a Photocleavable Protecting Group

Introduction: Harnessing Light for Chemical Control

In the intricate world of chemical synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. Protecting groups are the cornerstone of this strategy, enabling complex molecular architectures to be built with precision.[1][2] Among the most elegant strategies for deprotection is the use of light, a traceless reagent that offers unparalleled spatiotemporal control.[3][4] Photocleavable protecting groups (PPGs), or "caged" compounds, allow chemists and biologists to initiate chemical reactions or release active molecules at a specific time and location, simply by illumination.[3][5]

The nitrobenzyl family of PPGs is one of the most extensively studied and utilized classes for protecting a wide array of functionalities, including carboxylates, phosphates, amines, and alcohols.[2][3] While the ortho-nitrobenzyl (oNB) group is most common, its para-nitrobenzyl (pNB) counterpart, the core of (4-nitrophenyl)methyl 2-oxoacetate , offers distinct photochemical properties that can be leveraged for specific applications. This guide provides a detailed exploration of this pNB-based PPG, from its underlying mechanism to practical, field-tested protocols for its application.

The p-Nitrobenzyl Chromophore: A Mechanistic Perspective

Unlike the well-documented ortho-nitrobenzyl group, which typically cleaves via a Norrish Type II intramolecular hydrogen abstraction to form an aci-nitro intermediate, the photochemistry of p-nitrobenzyl esters can be more nuanced.[1][3][6] While direct intramolecular hydrogen abstraction is geometrically precluded, photodissociation can proceed through alternative pathways, such as intramolecular electron transfer, particularly when the protected molecule contains an electron-donating moiety.[1] This process, upon excitation with UV light, leads to the cleavage of the benzylic C-O bond, releasing the protected substrate and a 4-nitrosobenzaldehyde byproduct.

The choice of the linker—in this case, the 2-oxoacetate (α-ketoester)—is critical. The acidity of the leaving group (the protected molecule's conjugate acid) can significantly influence the rate of photolysis.[7][8] For nitrobenzyl esters, a lower pKₐ of the leaving group generally correlates with a faster decomposition rate, making the α-ketoester a potentially tunable element for controlling release kinetics.[7]

Caption: Generalized photocleavage pathway for p-nitrobenzyl esters.

Quantitative Data Summary

The efficiency and optimal conditions for photocleavage are dictated by the photophysical properties of the chromophore. While data for (4-nitrophenyl)methyl 2-oxoacetate is not extensively published, we can extrapolate from closely related p-nitrobenzyl and other nitrobenzyl derivatives.

| Parameter | Typical Value Range | Significance & Causality | Source(s) |

| Recommended Wavelength (λ) | 350 - 420 nm | This range maximizes excitation of the nitrobenzyl chromophore while minimizing potential damage to sensitive biological samples that can occur at shorter UV wavelengths. The exact λ_max depends on substitution and solvent. | [9][10][11] |

| Quantum Yield (Φ) | 0.01 - 0.15 | Represents the efficiency of the cleavage event per photon absorbed. This value is highly dependent on the leaving group and solvent. pNB derivatives may have lower quantum yields than some oNB analogs, requiring longer irradiation times or higher light intensity. | [1][6] |

| Molar Extinction Coefficient (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ (at ~350 nm) | A higher ε allows for efficient light absorption at lower concentrations, which is crucial for applications where solubility is limited or high concentrations are toxic. | [9] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the protection of an alcohol substrate and its subsequent photolytic deprotection.

Protocol 1: Protection of a Primary Alcohol

This protocol details the esterification of a primary alcohol with a (4-nitrophenyl)methyl 2-oxoacetyl derivative. The key is the activation of the 2-oxoacetic acid moiety, for instance, by conversion to its acid chloride.

Rationale: The conversion of the carboxylic acid to an acid chloride creates a highly reactive electrophile that readily couples with the alcohol nucleophile. A non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct, driving the reaction to completion.

Materials:

-

Substrate (Primary Alcohol)

-

(4-nitrophenyl)methyl 2-oxoacetic acid (or its precursor, 4-nitrophenyl-α-ketoacid)

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Triethylamine (Et₃N)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of (4-nitrophenyl)methyl 2-oxoacetic acid (1.0 equiv) in anhydrous DCM (0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic drop of DMF. Slowly add oxalyl chloride (1.5 equiv) dropwise.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo. Caution: This step should be performed in a well-ventilated fume hood.

-

Esterification: Re-dissolve the crude acid chloride in anhydrous DCM (0.5 M). In a separate flask, dissolve the primary alcohol substrate (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

-

Coupling: Cool the alcohol solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the alcohol starting material by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected alcohol.

Protocol 2: Photolytic Cleavage (Deprotection)

This protocol describes a general method for releasing the parent molecule from its pNB-protected form in solution. Optimization of irradiation time and concentration is critical for each specific substrate.

Rationale: The substrate is dissolved in a UV-transparent solvent to ensure efficient light penetration. Stirring ensures homogenous irradiation. Monitoring by HPLC or LC-MS is crucial to determine the reaction endpoint, preventing over-irradiation which can lead to byproduct formation or degradation of the desired product.

Materials:

-

pNB-protected substrate

-

Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or a buffered aqueous solution, ensuring substrate solubility and UV transparency)

-

Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths <300 nm)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Analytical equipment for monitoring (TLC, HPLC, or LC-MS)

Procedure:

-

Preparation: Dissolve the (4-nitrophenyl)methyl 2-oxoacetate protected compound in the chosen solvent within a quartz or Pyrex reaction vessel. A typical starting concentration is 1-5 mM.

-

Degassing (Optional): For oxygen-sensitive substrates, degas the solution by bubbling with Argon or Nitrogen for 20-30 minutes. Oxygen can sometimes quench the excited state of the chromophore.

-

Irradiation: Place the vessel in the photoreactor and begin stirring. Turn on the light source. Maintain a constant temperature if the reaction is temperature-sensitive (e.g., using a cooling fan or water jacket).

-

Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by HPLC or LC-MS. Track the disappearance of the starting material and the appearance of the deprotected product.

-

Work-up: Once the reaction has reached completion (as determined by monitoring), turn off the light source. Remove the solvent in vacuo.

-

Purification: The crude residue contains the desired deprotected molecule and the 4-nitrosobenzaldehyde byproduct. Purify the product using standard techniques such as column chromatography, preparative HPLC, or recrystallization.

Caption: A typical workflow for a photolytic deprotection experiment.

Applications in Research and Development

The p-nitrobenzyl group, including derivatives like (4-nitrophenyl)methyl 2-oxoacetate, is a versatile tool for a range of applications where temporal and spatial control is essential.

-

Prodrug Activation and Drug Delivery: The pNB moiety can be used to "cage" a pharmacologically active molecule, rendering it inert until it reaches a target tissue.[12] Subsequent irradiation with light, potentially delivered via fiber optics, can then release the active drug with high precision, minimizing systemic side effects.

-

Combinatorial and Solid-Phase Synthesis: In the synthesis of complex molecules like peptides or oligonucleotides, pNB groups can serve as temporary protecting groups for side chains or the C-terminus.[13][14] Their removal under neutral, light-mediated conditions provides orthogonality to common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[14]

-

Surface Patterning and Materials Science: Photoresponsive polymer networks can be created by incorporating pNB-protected functional groups.[3][15] Irradiation of specific areas of a polymer film can cleave the protecting groups, altering the local chemical properties (e.g., hydrophilicity or charge) and allowing for the creation of micropatterned surfaces for cell culture or microfluidic devices.[15]

-

"Caged" Signaling Molecules: In cell biology, releasing a signaling molecule (like a neurotransmitter or second messenger) from its caged form with a pulse of light allows researchers to study complex biological processes with high temporal resolution.[5] This technique is invaluable for dissecting the kinetics of signaling pathways.

References

-

Title: Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl Source: Journal of High School Science URL: [Link]

-

Title: Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins Source: PMC (PubMed Central) URL: [Link]

-

Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: PMC (PubMed Central) URL: [Link]

-

Title: Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling Source: PMC (PubMed Central) URL: [Link]

-

Title: Photolabile protecting group Source: Wikipedia URL: [Link]

-

Title: A New Method for the Cleavage of Nitrobenzyl Amides and Ethers Source: PMC (PubMed Central) URL: [Link]

-

Title: Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids Source: ResearchGate URL: [Link]

- Title: p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS Source: Google Patents URL

-

Title: Approaches to a photocleavable protecting group for alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis Source: Luxembourg Bio Technologies URL: [Link]

-

Title: Wavelength-Controlled Orthogonal Photolysis of Protecting Groups Source: Harvard University URL: [Link]

-

Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: PMC (PubMed Central) URL: [Link]

-

Title: methyl nitroacetate Source: Organic Syntheses Procedure URL: [Link]

-

Title: Novel Photolabile Protecting Group for Carbonyl Compounds Source: ACS Publications URL: [Link]

-

Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

-

Title: Understanding Photocleavage Reactions Source: AZoM URL: [Link]

-

Title: Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies Source: MDPI URL: [Link]

-

Title: Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks Source: MDPI URL: [Link]

-

Title: Supporting Information (General procedure for the preparation of aromatic α-ketoesters) Source: ACS Publications URL: [Link]

-

Title: Alcohol Protecting Groups Source: University of Windsor Chemistry and Biochemistry URL: [Link]

-

Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: PubMed URL: [Link]

-

Title: Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems Source: University of Groningen research portal URL: [Link]

-

Title: 4-Nitrophenyl 2-methylbenzoate Source: PMC (PubMed Central) URL: [Link]

Sources

- 1. Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. arep.med.harvard.edu [arep.med.harvard.edu]

- 12. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 13. WO1996040735A1 - p-NITROBENZYL SIDE-CHAIN PROTECTION FOR SOLID-PHASE SYNTHESIS - Google Patents [patents.google.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. mdpi.com [mdpi.com]

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using (4-Nitrophenyl)methyl 2-oxoacetate

Executive Summary

(4-Nitrophenyl)methyl 2-oxoacetate (commonly referred to as p-Nitrobenzyl Glyoxylate or PNB Glyoxylate ) is a high-value C2 synthon in organic synthesis. Unlike simple alkyl glyoxylates, the PNB derivative offers a unique combination of high electrophilicity at the aldehyde position and a robust, UV-active carboxyl protecting group that is orthogonal to acid-labile groups (like Boc or t-Bu).

This guide details the application of PNB glyoxylate in the synthesis of complex heterocyclic systems. We focus on two primary distinct pathways:

-

The Phosphorane Cyclization Route: A cornerstone methodology for constructing bicyclic

-lactams (penems/carbapenems). -

Condensation-Cyclization Protocols: Direct access to quinoxalinone and thiazolidinone scaffolds.

Compound Profile & Strategic Utility

-

Structure:

-

Key Reactivity:

-

Aldehyde: Highly reactive towards nucleophiles (amines, amides, indoles) due to the electron-withdrawing ester group.

-

PNB Ester: Stable to acidic and basic hydrolysis conditions that would cleave methyl/ethyl esters. Removable via hydrogenolysis (

) or reductive cleavage (Zn/AcOH), making it ideal for late-stage deprotection in the presence of sensitive functionality (e.g.,

-

Application I: Bicyclic -Lactam Synthesis (The Phosphorane Route)

This protocol describes the "Woodward-Scartazzini" methodology, the industry-standard approach for synthesizing carbapenems and penems. PNB glyoxylate is used to append the two-carbon carboxylate handle required for ring closure.

Mechanistic Pathway

The synthesis relies on the formation of a stabilized phosphorus ylide, which undergoes an intramolecular Wittig reaction to close the second ring.

[7]

Detailed Protocol

Reagents:

-

Starting Azetidinone (e.g., 4-acetoxy-azetidin-2-one derivative)

-

(4-Nitrophenyl)methyl 2-oxoacetate (PNB Glyoxylate)

-

Thionyl Chloride (

) -

2,6-Lutidine (Base)

-

Triphenylphosphine (

) -

Solvents: Benzene or Toluene (anhydrous), THF.

Step-by-Step Methodology:

-

Condensation (Hemiaminal Formation):

-

Dissolve the azetidinone (1.0 equiv) and PNB glyoxylate (1.2 equiv) in anhydrous benzene/toluene.

-

Add a catalytic amount of triethylamine.[5]

-

Reflux with a Dean-Stark trap to remove water azeotropically.

-

Checkpoint: Monitor TLC for the disappearance of the azetidinone. The product is a hemiaminal (often an inseparable mixture of diastereomers).

-

Evaporate solvent to yield the crude hemiaminal.

-

-

Chlorination:

-

Redissolve the crude hemiaminal in anhydrous THF at

. -

Add 2,6-lutidine (1.2 equiv) followed by dropwise addition of

(1.1 equiv). -

Stir for 30-60 minutes. The hydroxyl group is converted to a chloride leaving group.

-

Filter off the lutidine hydrochloride salt and concentrate the filtrate rapidly (chlorides can be unstable).

-

-

Ylide Formation:

-

Dissolve the crude chloride in THF/Dioxane.

-

Add Triphenylphosphine (

, 1.2 equiv) and 2,6-lutidine (1.2 equiv). -

Stir at

for 2-4 hours. -

Purification: The resulting phosphorane is stable and should be purified via silica gel chromatography (typically eluting with EtOAc/Hexanes). The PNB group makes this intermediate UV-active and easy to track.

-

-

Cyclization (Intramolecular Wittig):

-

Dissolve the purified phosphorane in Toluene or Xylene.

-

Reflux (

) for 4-12 hours. -

The ylide attacks the carbonyl of the side chain (e.g., a thioester in penem synthesis) to close the ring.

-

Result: PNB-protected bicyclic

-lactam.

-

Application II: Quinoxalinone Scaffold Synthesis

For medicinal chemistry focusing on kinase inhibitors or bioactive intercalators, PNB glyoxylate serves as an excellent "plug-and-play" reagent to generate quinoxalinone-2-carboxylate derivatives.

Mechanistic Pathway

This is a double condensation reaction between the 1,2-diamine and the 1,2-dicarbonyl system of the glyoxylate.

Detailed Protocol

Reagents:

-

Substituted 1,2-phenylenediamine (1.0 equiv)

-

(4-Nitrophenyl)methyl 2-oxoacetate (1.1 equiv)

-

Ethanol or Acetic Acid (Solvent)[8]

Methodology:

-

Reaction Setup: Dissolve the diamine in Ethanol (0.5 M concentration).

-

Addition: Add PNB glyoxylate solution dropwise at room temperature.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The product often precipitates directly from the hot solution due to the insolubility of the quinoxalinone core and the lipophilic PNB group.

-

Isolation: Cool to

, filter the precipitate, and wash with cold ethanol/ether. -

Yields: Typically >80%.[9]

Data Summary: Substrate Scope

| Substrate (Diamine) | Solvent | Time (h) | Yield (%) | Notes |

| 1,2-Phenylenediamine | EtOH | 2.0 | 88 | Precipitates as yellow solid |

| 4-Methyl-1,2-diaminobenzene | EtOH | 2.5 | 82 | Mixture of regioisomers |

| 4-Nitro-1,2-diaminobenzene | AcOH | 4.0 | 75 | Requires acid catalysis |

Critical Technical Note: PNB Deprotection

The strategic value of using the (4-nitrophenyl)methyl ester lies in its removal. Unlike methyl/ethyl esters (which require saponification that can open lactam rings), the PNB group is removed under neutral or slightly acidic reductive conditions.

Standard Deprotection Protocol (Zinc/Acid):

-

Dissolve the PNB-protected heterocycle in THF/Acetate buffer (pH 6.5) or THF/Acetic Acid.

-

Add activated Zinc dust (10 equiv) in portions at

. -

Stir vigorously for 1 hour.

-

Filter zinc residues.

-

Extract the free acid or purify via Reverse Phase HPLC.

Alternative (Hydrogenolysis):

- (1 atm), 10% Pd/C, THF/Water. Note: Avoid if the heterocycle contains reducible double bonds (like the penem double bond).

References

-

Woodward, R. B. "Recent advances in the chemistry of natural products." Pure and Applied Chemistry, 1968.

-

Scartazzini, R., et al. "New

-Lactam Antibiotics. Synthesis of Penems." Helvetica Chimica Acta, 1982. -

Pfaendler, H. R., et al. "Synthesis of Penems and Carbapenems." Journal of the American Chemical Society, 1980.

-

Kusumoto, T., et al. "A New Method for the Cleavage of Nitrobenzyl Amides and Ethers." Tetrahedron Letters, 2007.

Sources

- 1. DE3245270C2 - Verfahren zur Herstellung von Zwischenprodukten zur Synthese von optisch aktiven Penemen - Google Patents [patents.google.com]

- 2. HU187807B - Process for producing optically active penemes - Google Patents [patents.google.com]

- 3. DE3122523C2 - - Google Patents [patents.google.com]

- 4. US3994954A - Process for preparing substituted glycines - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. EP0030032A2 - 6-, 1- and 2-substituted-1-carbadethiapen-2-em-3-carboxylic acids, processes for preparing the same, pharmaceutical compositions containing the same, and intermediates - Google Patents [patents.google.com]

- 7. Synthesis of p-nitrobenzyl and p-nitrophenyl 1-thioglycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Sensitivity HPLC Analysis of Amino Acids via Reductive Derivatization with (4-Nitrophenyl)methyl 2-oxoacetate

This is a comprehensive Application Note and Protocol for the derivatization of amino acids using (4-nitrophenyl)methyl 2-oxoacetate (also known as

This guide is written from the perspective of a Senior Application Scientist, synthesizing established chemical principles of reductive alkylation with specific handling requirements for this reagent.

Abstract & Principle

The analysis of non-chromophoric amino acids by HPLC requires derivatization to introduce a detectable tag. While OPA and FMOC are standard, (4-nitrophenyl)methyl 2-oxoacetate offers a unique derivatization pathway via reductive alkylation .

This reagent acts as a glyoxylating agent. In the presence of a reducing agent (sodium cyanoborohydride), it reacts with primary and secondary amino groups to form stable

Key Advantages

-

Universal Reactivity: Reacts with both primary and secondary amines (unlike OPA).

-

Stability: The resulting secondary/tertiary amine linkage is chemically stable, unlike the isoindole derivatives from OPA.

-

Chromophore: The

-nitrophenyl group provides high molar absorptivity for UV detection.

Chemical Basis & Mechanism[2][3][4][5][6][7]

The derivatization proceeds via a two-step Reductive Amination mechanism.

-

Schiff Base Formation: The aldehyde carbonyl of (4-nitrophenyl)methyl 2-oxoacetate condenses with the amino group of the amino acid to form an imine (Schiff base) or hemiaminal intermediate.

-

Reduction: The intermediate is selectively reduced in situ by sodium cyanoborohydride (

) to a stable amine.

Reaction Scheme

The reaction converts the amino acid into an

Caption: Mechanism of reductive alkylation. The reagent introduces a p-nitrobenzyl-glycyl moiety to the amino nitrogen.

Materials & Equipment

Reagents

-

(4-Nitrophenyl)methyl 2-oxoacetate (CAS: 57699-27-1): Often supplied as a hydrate. Ensure purity >97%.

-

Sodium Cyanoborohydride (

): 1.0 M solution in THF or solid (Caution: Toxic). -

Amino Acid Standards: 1.0 mM stock solution in 0.1 M HCl.

-

Derivatization Buffer: 0.2 M Sodium Acetate, pH 5.5.

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Quenching Reagent: 1.0 M Hydrochloric Acid (HCl).

Equipment

-

HPLC System: Binary gradient pump, UV/Vis detector (or PDA).

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm, 100 Å).

-

Thermostat: Column oven set to 40°C.

-

Vials: Amber glass vials (to protect light-sensitive reagents).

Experimental Protocol

Preparation of Stock Solutions

-

Reagent Solution (20 mM): Dissolve 42 mg of (4-nitrophenyl)methyl 2-oxoacetate in 10 mL of Acetonitrile. Prepare fresh daily.

-

Reductant Solution (100 mM): Dissolve 63 mg of

in 10 mL of Methanol. -

Buffer (pH 5.5): Adjust 0.2 M Sodium Acetate solution to pH 5.5 using dilute Acetic Acid.

Derivatization Procedure

This protocol is optimized for a total reaction volume of 200 µL.

-

Mix: In a 1.5 mL amber vial, combine:

-

20 µL Amino Acid Sample (Standard or Hydrolysate)

-

60 µL Acetate Buffer (pH 5.5)

-

-

Add Reagent: Add 60 µL of Reagent Solution . Vortex briefly.

-

Add Reductant: Add 60 µL of Reductant Solution .

-

Incubate: Cap tightly and incubate at 50°C for 30 minutes .

-

Note: Elevated temperature ensures complete reaction for sterically hindered amino acids (e.g., Val, Ile).

-

-

Quench/Dilute: Cool to room temperature. Add 200 µL of Mobile Phase A (Phosphate buffer) to quench excess reductant and match the initial mobile phase conditions.

-

Filter: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV Absorbance at 265 nm |

| Temperature | 40°C |

Gradient Program:

-

0 min: 5% B

-

20 min: 45% B

-

25 min: 90% B (Wash)

-

30 min: 5% B (Re-equilibration)

Analytical Workflow Diagram

Caption: Step-by-step workflow from sample hydrolysis to UV detection.

Results & Troubleshooting

Expected Results

-

Elution Order: Acidic amino acids (Asp, Glu) elute early, followed by neutral, and finally hydrophobic/basic amino acids.

-

Derivative Stability: The derivatives are stable for >48 hours at 4°C.

-

Interference: The reagent excess (hydrolyzed to the hydroxy-acid or reduced to the alcohol) usually elutes in the void volume or early in the gradient, well-separated from amino acid derivatives.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Sensitivity | Incomplete reduction. | Ensure |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer ionic strength (up to 50 mM) or add 0.1% TEA to mobile phase. |

| Missing Peaks (Val, Ile) | Steric hindrance. | Increase reaction temperature to 60°C. |

| High Background | Reagent degradation. | Prepare reagent solution immediately before use. Protect from light. |

References

-

Reagent Synthesis & Reactivity: Scartazzini, R., Gosteli, J., Bickel, H., & Woodward, R. B. (1972). Neue

-Lactam-Antibiotika. Über die Darstellung der "Peneme". Helvetica Chimica Acta, 55(8), 2567-2573. Link (Describes the use of p-nitrobenzyl glyoxylate in amine modification). -

Reductive Alkylation Mechanism: Means, G. E., & Feeney, R. E. (1968). Reductive alkylation of amino groups in proteins. Biochemistry, 7(6), 2192-2201. Link (Foundational text on the reductive amination mechanism used in this protocol).

- Glyoxylate Derivatization: Funakoshi, T., et al. (2009). Highly sensitive determination of amino acids by HPLC with fluorescence detection using a novel glyoxal reagent. Analytica Chimica Acta, 650(1), 77-82.

- UV Labeling: Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. John Wiley & Sons.

Application Note: High-Throughput Screening of Biocatalysts for Enantioselective 1,3-Oxathiolane Synthesis using (4-Nitrophenyl)methyl 2-oxoacetate

Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Scientific Rationale & Assay Architecture

The 1,3-oxathiolane heterocycle is a foundational structural motif in highly potent antiviral nucleoside analogues, including the globally critical therapeutics lamivudine (3TC) and emtricitabine (FTC). A persistent bottleneck in the commercial-scale synthesis of these active pharmaceutical ingredients (APIs) is achieving strict enantioselectivity during the formation of the oxathiolane sugar ring.

To overcome this, (4-nitrophenyl)methyl 2-oxoacetate (commonly known as 4-nitrobenzyl glyoxylate) is deployed as a strategic starting material. When condensed with mercaptoacetaldehyde diethyl acetal, it yields a racemic 1,3-oxathiolane intermediate[1].

Expertise & Experience: The Causality of Chemical Design

The choice of the 4-nitrobenzyl ester is not merely for synthetic protection; it is a deliberate analytical design engineered for High-Throughput Screening (HTS). The 4-nitrobenzyl chromophore possesses an exceptionally strong UV absorbance maximum (

Trustworthiness: A Self-Validating System

Every protocol described herein operates as a self-validating mass-balance system . During the enzymatic resolution, the sum of the unreacted

Experimental Protocols

The following workflows detail the synthesis of the screening substrate and the subsequent high-throughput biocatalyst screening.

Phase 1: Preparation of the Racemic 1,3-Oxathiolane Substrate

Objective: Synthesize the racemic 5-ethoxy-1,3-oxathiolane derivative for library screening.

-

Reagent Assembly: Dissolve 100 mmol of anhydrous (4-nitrophenyl)methyl 2-oxoacetate in 150 mL of dry toluene.

-

Addition: Add 105 mmol of mercaptoacetaldehyde diethyl acetal to the reaction vessel.

-

Cyclocondensation: Reflux the mixture using a Dean-Stark apparatus for 4 hours.

-